2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound 2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a fused tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a thioacetamido linker at position 2. The linker connects to a 2-methyl-6-phenylpyrimidin-4-yl moiety, introducing aromatic and heterocyclic diversity.
Properties
IUPAC Name |
2-[[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-13-24-16(14-7-3-2-4-8-14)11-19(25-13)29-12-18(27)26-22-20(21(23)28)15-9-5-6-10-17(15)30-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H2,23,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXFOKYNDPOJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Core Formation
The tetrahydrobenzo[b]thiophene scaffold is synthesized via the Gewald reaction, a one-pot, three-component condensation of α-ketone, activated nitrile, and elemental sulfur. For this target compound, p-t-butyl cyclohexanone and malononitrile are heated in absolute ethanol with triethylamine as a base catalyst, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) in 85% yield. The reaction proceeds through the formation of an α,β-unsaturated nitrile intermediate, followed by cyclization with sulfur (Scheme 1).
Characterization :
Hydrolysis of Nitrile to Carboxamide
The nitrile group in compound 1 is hydrolyzed to a carboxamide using concentrated sulfuric acid under reflux conditions, yielding 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (2) . This step achieves 90% conversion, with the reaction monitored via the disappearance of the CN IR band.
Optimization :
Synthesis of 2-Methyl-6-phenylpyrimidin-4-thiol
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
2,4-Dichloro-6-methylpyrimidine undergoes Suzuki-Miyaura cross-coupling with phenylboronic acid in the presence of Pd(OAc)₂ and PPh₃, yielding 2-chloro-6-methyl-4-phenylpyrimidine (3) in 78% yield. The reaction is conducted in THF with Na₂CO₃ as a base, followed by purification via column chromatography (PE/CH₂Cl₂, 6:4).
Key Data :
Thiolation via Nucleophilic Substitution
Compound 3 is treated with thiourea in ethanol under reflux to replace the chloride at position 4 with a thiol group, yielding 2-methyl-6-phenylpyrimidin-4-thiol (4) . The reaction is quenched with HCl to precipitate the product, which is filtered and dried (yield: 82%).
Spectroscopic Confirmation :
Assembly of Thioacetamido Linker
Chloroacetylation of Tetrahydrobenzo[b]thiophene-3-carboxamide
Compound 2 is reacted with chloroacetyl chloride in dichloromethane using triethylamine as a base, forming 2-chloroacetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (5) . The reaction proceeds at 0°C to minimize side reactions, yielding 75% after silica gel purification.
Critical Observations :
Thioetherification with Pyrimidin-4-thiol
A nucleophilic substitution reaction between compound 5 and pyrimidin-4-thiol (4) is conducted in acetone with K₂CO₃ as a base. The mixture is stirred at 50°C for 4 hours, resulting in 2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (6) with 68% yield.
Purification :
Structural Elucidation and Validation
Spectroscopic Analysis
Mass Spectrometry
-
Molecular Ion : m/z = 518 (M⁺), consistent with the molecular formula C₂₇H₂₆N₄O₂S₂.
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Fragmentation : Peaks at m/z = 278 (pyrimidine-thio fragment) and 240 (tetrahydrobenzo[b]thiophene-carboxamide).
Reaction Optimization and Yield Enhancement
Gewald Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The thioacetamide moiety can enhance the interaction with biological targets involved in cancer pathways. Studies have shown that derivatives of benzo[b]thiophene can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds containing pyrimidine and thiophene rings have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .
Antimicrobial Properties
The presence of the pyrimidine ring has been associated with antimicrobial activity against a range of pathogens. The compound may act by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- The 4-hydroxyphenyl and ethoxy-oxoethyl substituents in 6o are absent in the target, which instead features a pyrimidine-thioacetamido group.
- Synthesis :
b. 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0)
- Key Differences :
- The sulfonyl group in this analog contrasts with the thioether linkage in the target compound. Sulfonyl groups increase oxidation state and stability but reduce nucleophilicity .
- The cyclopenta[b]thiophene core differs from the tetrahydrobenzo[b]thiophene in the target, affecting ring strain and conformational flexibility.
c. 2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 895476-56-9)
- Key Differences: A propanamido linker (vs. The 4-chlorophenylthio group lacks the pyrimidine ring’s hydrogen-bonding sites, which may reduce target specificity .
Physicochemical Properties
Biological Activity
The compound 2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel heterocyclic compound with potential therapeutic applications. Its structure incorporates a pyrimidine moiety and a tetrahydrobenzo[b]thiophene framework, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and potential therapeutic uses.
- Protein Kinase Inhibition : The compound has been identified as a selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. JAKs play a crucial role in cytokine signaling pathways that are often dysregulated in various diseases, including cancer and autoimmune disorders .
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzyme activity. This inhibition leads to reduced production of pro-inflammatory mediators, which is beneficial in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including colorectal cancer cells (LoVo and HCT-116). The IC50 values for these effects indicate promising antitumor activity .
Table 1: Biological Activity Summary
Case Studies
- Study on Anti-cancer Activity : A study evaluated the antitumor effects of the compound on human colorectal cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, the compound demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac. The reduction in paw edema was statistically significant, highlighting its potential for treating inflammatory conditions .
Q & A
What are the established synthetic routes for this compound, and how can its purity be validated?
Basic Research Focus:
The synthesis typically involves multi-step reactions, starting with precursors like 2-mercaptopyrimidine derivatives and functionalized tetrahydrobenzo[b]thiophene intermediates. A common approach includes:
- Step 1: Thioether formation between a pyrimidine-thiol and a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Amide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to attach the thioacetamido group to the tetrahydrobenzo[b]thiophene core .
- Step 3: Final purification using column chromatography or recrystallization.
Validation Methods:
- Purity: HPLC with UV detection (≥95% purity threshold) .
- Structural Confirmation: ¹H/¹³C NMR (e.g., characteristic peaks for thiophene protons at δ 6.8–7.2 ppm) and HRMS (e.g., [M+H]+ calculated for C₂₃H₂₃N₃O₂S₂: 470.1264) .
How can researchers screen this compound for biological activity, and what assays are most relevant?
Basic Research Focus:
Initial screening should prioritize assays aligned with its structural analogs (e.g., kinase inhibition, antimicrobial activity):
- Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibition of tyrosine kinases .
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Data Interpretation:
- Compare results to positive controls (e.g., doxorubicin for cytotoxicity).
- Use dose-response curves to calculate potency metrics.
What strategies optimize reaction yields during synthesis?
Advanced Research Focus:
Yield optimization requires systematic variation of parameters:
| Parameter | Typical Range | Impact |
|---|---|---|
| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity . |
| Temperature | 60–80°C | Higher temps accelerate thioether formation but may increase side products . |
| Catalyst | DMAP or pyridine | Improves amide coupling efficiency . |
Methodology:
- Employ Design of Experiments (DoE) to identify interactions between variables .
- Monitor reaction progress via TLC or in-situ IR spectroscopy .
How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Advanced Research Focus:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces:
- Orthogonal Techniques: Combine 2D NMR (e.g., HSQC, NOESY) with X-ray crystallography to confirm static vs. dynamic structures .
- Computational Validation: Perform DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical NMR chemical shifts .
Case Example:
- If NMR suggests planar conformation but X-ray shows puckered thiophene, assess solvent effects or crystal packing using Hirshfeld surface analysis .
What experimental designs elucidate structure-activity relationships (SAR) for this compound?
Advanced Research Focus:
SAR studies require systematic structural modifications:
- Core Modifications: Synthesize analogs with varied substituents on the pyrimidine (e.g., -OCH₃ vs. -Cl) or thiophene rings .
- Functional Group Swaps: Replace the carboxamide with ester or nitrile groups to assess polarity effects .
Assay Integration:
- Test analogs in parallel using high-throughput screening (HTS) platforms.
- Comparative Data Table (Example):
| Analog | Substituent | IC₅₀ (μM) | Kinase Inhibition (%) |
|---|---|---|---|
| Parent Compound | 2-Methyl-6-phenyl | 12.3 | 78 |
| Analog A | 4-Fluoro-6-phenyl | 8.5 | 92 |
| Analog B | 2-Ethyl-6-phenyl | 18.7 | 65 |
How can byproducts from synthesis be identified and minimized?
Advanced Research Focus:
Byproducts often stem from incomplete coupling or oxidation:
- Identification: LC-MS/MS to detect masses corresponding to possible side products (e.g., disulfide dimers or hydrolyzed esters) .
- Minimization Strategies:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .
- Add scavengers (e.g., trisamine) to quench reactive intermediates .
Case Study:
- A 22% yield improvement was achieved by replacing DMF with DMSO and reducing reaction time from 24h to 12h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
